Alloxantin dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

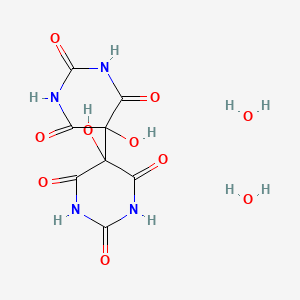

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMIJRCCNVNSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208857 | |

| Record name | Alloxantin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-27-4 | |

| Record name | Alloxantin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloxantin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOXANTIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Conceptual Development of Alloxantin Dihydrate

Early Discovery and Initial Chemical Characterization

The story of alloxantin (B145670) dihydrate is intrinsically linked to that of alloxan (B1665706), one of the earliest organic compounds to be isolated and named. In 1818, the Italian chemist Luigi Valentino Brugnatelli first prepared alloxan through the nitric acid oxidation of uric acid, which he had sourced from human calculi (kidney stones). wikipedia.org A couple of decades later, in 1838, the renowned chemists Friedrich Wöhler and Justus von Liebig further investigated this substance and gave it the name "Alloxan," a portmanteau of "allantoin" (another uric acid derivative) and "oxalic acid." wikipedia.org

Alloxantin itself was identified as a key derivative in this pioneering work. It was initially characterized as a product formed during the synthesis of alloxan from uric acid. orgsyn.orgresearchgate.net Early chemical characterization relied on its method of preparation, typically involving the oxidation of uric acid followed by a reduction step. orgsyn.org For instance, a common early method involved the oxidation of uric acid with nitric acid, followed by reduction with hydrogen sulfide (B99878) to yield alloxantin. orgsyn.org It was observed as a crystalline solid that could be isolated from the reaction mixture. orgsyn.org The dihydrate form was noted to crystallize from aqueous solutions in glistening plates. orgsyn.org

Initial preparations of alloxantin from uric acid were achieved using reagents like potassium chlorate (B79027) in the presence of hydrochloric acid, followed by reduction. orgsyn.org These early methods, while effective, laid the groundwork for more refined synthetic procedures developed later.

Evolution of Structural Understanding in Organic Chemistry

The initial understanding of alloxantin was that of a simple derivative of uric acid. However, as the principles of structural organic chemistry evolved, so did the comprehension of alloxantin's true nature. It became clear that alloxantin was not a simple monomer but a more complex structure.

Key to this evolution was the study of the relationship between alloxan and another related compound, dialuric acid. Alloxan can be reduced to form dialuric acid. wikipedia.org It was eventually established that alloxantin is a dimeric species, specifically a molecular compound formed from one molecule of alloxan and one molecule of dialuric acid. researchgate.net This understanding transformed the perception of alloxantin from a simple derivative to a compound with a distinct and interesting structure, held together by a covalent bond between the two pyrimidine (B1678525) rings. This dimeric structure is central to its chemical properties and reactivity.

The formation of alloxantin can be achieved through the partial reduction of alloxan or by the condensation of alloxan with dialuric acid in an aqueous solution. wikipedia.orgorgsyn.org The interconversion between alloxan, dialuric acid, and alloxantin represents a classic example of redox chemistry in early organic chemistry.

Historical Significance in Uric Acid Derivatives Research

Uric acid was a molecule of immense interest to 19th-century chemists due to its biological origins, being sourced from materials like kidney stones and even boa constrictor excrement, which can contain up to 90% ammonium (B1175870) acid urate. wikipedia.org The investigation of uric acid and its derivatives, including alloxan and alloxantin, was a major field of research that contributed significantly to the understanding of organic compounds.

The degradative oxidation of uric acid to yield smaller, more manageable fragments like alloxantin was a crucial step in deducing the complex structure of uric acid itself. researchgate.net This line of research, pursued by giants of chemistry like Wöhler and Liebig, was fundamental in moving organic chemistry away from vitalism—the idea that organic compounds could only be produced by living organisms—and towards a modern, structure-based science. acs.org Alloxantin, as a stable, crystalline intermediate in these reactions, served as a key checkpoint in the systematic breakdown and analysis of uric acid. orgsyn.orgresearchgate.net

Interrelation with Early Dye Chemistry: The Murexide (B42330) Reaction Context

One of the most historically significant aspects of alloxantin is its central role in the production of the purple dye murexide. wikipedia.org The murexide test, a colorimetric test for uric acid, involves the treatment of the sample with nitric acid to form alloxan and subsequently alloxantin, followed by the addition of ammonia (B1221849), which results in a characteristic purple color. researchgate.netsciepub.com This color is due to the formation of ammonium purpurate, known as murexide. researchgate.net

The synthesis of the murexide dye itself relies on alloxantin as a key starting material. wikipedia.orgwikipedia.org The process involves heating alloxantin with ammonia. chemeurope.com Murexide results from the complex condensation reaction between an intermediate, uramil (B86671) (5-aminobarbituric acid), and alloxan, which is liberated during the course of the reaction starting from alloxantin. wikipedia.org

Discovered by Carl Wilhelm Scheele in 1776, murexide became one of the first synthetic dyes to be produced on an industrial scale in the 1850s, using guano (a rich source of uric acid) as the raw material. wikipedia.orgwikipedia.org This predates the rise of aniline (B41778) dyes and marks an important chapter in the history of synthetic colorants. The chemistry of alloxantin was therefore not just an academic curiosity but had practical applications in the burgeoning dye industry of the 19th century. acs.orgwikipedia.org

Synthetic Methodologies and Preparative Routes for Alloxantin Dihydrate

Strategies Involving Partial Reduction of Alloxan (B1665706)

A primary strategy for the synthesis of alloxantin (B145670) dihydrate involves the partial reduction of its parent compound, alloxan. wikipedia.orghomeopathy360.com This approach is well-documented and can be achieved using specific reducing agents.

Hydrogen Sulfide (B99878) Reduction Protocols

The partial reduction of alloxan using hydrogen sulfide is a well-established method for preparing alloxantin dihydrate. wikipedia.orghomeopathy360.com This process typically involves dissolving alloxan monohydrate in deaerated water and then saturating the solution with hydrogen sulfide gas. orgsyn.org The reaction proceeds until the solution is free of opalescence, which takes approximately two hours. orgsyn.orgorgsyn.org Following the reduction, the solution is washed with carbon disulfide to remove elemental sulfur, and nitrogen gas is passed through to eliminate excess hydrogen sulfide. orgsyn.orgorgsyn.org The subsequent addition of an aqueous solution of alloxan monohydrate to this dialuric acid solution results in the formation of this compound, which crystallizes upon standing. orgsyn.org Yields for this method are reported to be in the range of 84–85%. orgsyn.org

Another described procedure involves the oxidation of uric acid with nitric acid, followed by reduction with hydrogen sulfide. orgsyn.orgevitachem.com This multi-step synthesis first generates alloxan from uric acid, which is then reduced to alloxantin. evitachem.com

Stannous Chloride Reduction Approaches

Stannous chloride is another reducing agent that can be employed for the synthesis of alloxantin. This method is cited as an alternative to the hydrogen sulfide protocol. montana.edu One approach involves the oxidation of uric acid with potassium chlorate (B79027), followed by reduction with stannous chloride to yield alloxantin. orgsyn.orgevitachem.com

Oxidative Synthesis from Precursors

In addition to reduction pathways, this compound can be prepared through the oxidative synthesis from various precursor compounds. wikipedia.org

Oxidation of Uric Acid Pathways

The oxidation of uric acid is a foundational method for the synthesis of alloxantin. evitachem.com One of the earliest methods involved the treatment of uric acid with nitric acid. wikipedia.orgevitachem.com This reaction can be controlled to yield alloxantin directly. A more detailed procedure involves the oxidation of uric acid with potassium chlorate in the presence of hydrochloric acid. orgsyn.org In this method, finely powdered uric acid is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is warmed, and potassium chlorate is added in small portions. orgsyn.org The resulting solution, containing alloxan, is then treated with a rapid stream of hydrogen sulfide to induce the formation of alloxantin, which precipitates along with sulfur. orgsyn.org The this compound is then purified by recrystallization from hot water, yielding glistening plates. orgsyn.org The reported yield for this particular procedure is between 55–69%. orgsyn.org

| Reactant | Oxidizing Agent | Reducing Agent (if applicable) | Yield | Reference |

| Uric Acid | Nitric Acid | Hydrogen Sulfide | Not specified | orgsyn.orgevitachem.com |

| Uric Acid | Potassium Chlorate / HCl | Hydrogen Sulfide | 55-69% | orgsyn.org |

| Uric Acid | Potassium Chlorate | Stannous Chloride | Not specified | orgsyn.orgevitachem.com |

Oxidation of Barbituric Acid with Chromium Trioxide

Alloxan, the precursor for alloxantin, can be prepared by the oxidation of barbituric acid using chromium trioxide. wikipedia.orghomeopathy360.com This alloxan can then be subjected to partial reduction to yield alloxantin. wikipedia.org The oxidation of benzalbarbituric acid with chromic acid in acetic acid has also been reported as a method to produce alloxan monohydrate. researchgate.net

Oxidation of Dialuric Acid

Alloxantin can be synthesized through the oxidation of dialuric acid. orgsyn.org Another related method is the condensation of alloxan with dialuric acid in an aqueous solution. orgsyn.orgevitachem.com This reaction highlights the equilibrium that exists between alloxan, dialuric acid, and alloxantin.

| Precursor | Reagent(s) | Product | Reference |

| Barbituric Acid | Chromium Trioxide | Alloxan (intermediate) | wikipedia.orghomeopathy360.com |

| Dialuric Acid | Oxidation | Alloxantin | orgsyn.org |

| Alloxan and Dialuric Acid | Condensation in aqueous solution | Alloxantin | orgsyn.orgevitachem.com |

Condensation Reactions for Alloxantin Formation

The formation of Alloxantin can be achieved through various synthetic pathways, with condensation reactions representing a key method. evitachem.comorgsyn.org Specifically, Alloxantin is the product of a condensation reaction between alloxan and dialuric acid. researchgate.net This reaction forms a bridge between the two pyrimidine (B1678525) rings, resulting in the characteristic dimeric structure of alloxantin. The compound is essentially a hemiketal formed between alloxan and dialuric acid (5-hydroxybarbituric acid). researchgate.net This synthetic route is a recognized and published method for obtaining Alloxantin. orgsyn.orgorgsyn.org

C₄H₂N₂O₄ (Alloxan) + C₄H₄N₂O₄ (Dialuric Acid) → C₈H₆N₄O₈ (Alloxantin)

This condensation is a pivotal reaction in the chemistry of pyrimidines and is fundamental to understanding the formation of Alloxantin from its precursors.

Condensation of Alloxan with Dialuric Acid in Aqueous Solution

The condensation of alloxan with dialuric acid is effectively carried out in an aqueous solution. evitachem.comorgsyn.org In this method, the two reactants are combined in water, leading to the formation of Alloxantin. Alloxantin itself is sparingly soluble in cold water, which can facilitate its separation from the reaction mixture upon cooling. orgsyn.orgorgsyn.org

The reaction involves the nucleophilic attack of the enol form of dialuric acid onto one of the carbonyl groups of alloxan. The resulting intermediate then forms the stable Alloxantin structure. The process is a direct condensation, yielding the target compound. researchgate.net

Table 1: Reactants for Alloxantin Synthesis via Condensation

| Reactant | Molecular Formula | Role |

| Alloxan | C₄H₂N₂O₄ | Electrophilic substrate |

| Dialuric Acid | C₄H₄N₂O₄ | Nucleophilic reactant |

| Water | H₂O | Reaction solvent |

Detailed research findings indicate that the equilibrium between alloxan, dialuric acid, and alloxantin is a key aspect of this chemistry. Alloxantin can dissociate into alloxan and dialuric acid, participating in redox cycles. evitachem.com The synthesis is often monitored using spectroscopic and electrochemical methods to analyze the redox behavior of the system. evitachem.com

Optimization and Scale-Up of Synthetic Yields

Optimizing the yield and facilitating the scale-up of this compound synthesis requires careful control over reaction and purification parameters. While the condensation of alloxan and dialuric acid is a direct route, maximizing the output and purity involves addressing several factors common in process chemistry. asischem.comotavachemicals.com

Key optimization strategies focus on shifting the reaction equilibrium towards the product and maximizing its recovery. This involves manipulating physical and chemical parameters of the process.

Key Optimization Parameters:

Temperature Control: Maintaining an optimal reaction temperature is crucial. For related preparations involving alloxan chemistry, temperatures are carefully controlled (e.g., kept near 30°C during oxidation steps) to prevent side reactions and decomposition. orgsyn.org

Concentration of Reactants: The initial concentrations of alloxan and dialuric acid in the aqueous solution will influence the reaction rate and the point at which product precipitation begins.

Purification and Isolation: The low solubility of this compound in water at room temperature (approximately 0.29 g per 100 ml) is a critical factor for isolation. orgsyn.org Optimization of the isolation step involves controlling the cooling rate and final temperature to maximize crystallization and minimize loss in the mother liquor. orgsyn.org Further product can often be recovered by evaporating the mother liquor. orgsyn.org

Extraction Efficiency: Due to the difficult solubility of alloxantin, ensuring complete extraction from any solid byproducts (like sulfur in other synthesis routes) is essential. Performing multiple extractions with hot solvent is a recommended optimization step. orgsyn.org

For scale-up, transitioning from laboratory-scale batches to larger industrial production presents challenges in maintaining homogeneity and consistent conditions. researchgate.net A practical strategy for increasing production volume is to run multiple smaller, optimized batches in parallel and then combine the crude products for the purification and extraction steps. orgsyn.org This approach helps to maintain control over reaction parameters that might be difficult to manage in a single, very large reactor.

Table 2: Research Findings on Synthesis Optimization and Scale-Up

| Parameter | Observation / Strategy | Impact on Yield/Purity | Source |

| Product Solubility | Alloxantin is sparingly soluble in cold water but more soluble in hot water. | Allows for purification via recrystallization. Cooling maximizes recovery from the filtrate. | orgsyn.org |

| Extraction | A second extraction of solid residues is recommended. | Ensures complete recovery of the product, improving overall yield. | orgsyn.org |

| Scale-Up Method | For larger quantities, oxidizing several smaller portions and combining the crude product for extraction is advised. | Maintains reaction control and safety, ensuring consistent yield on a larger scale. | orgsyn.org |

| Product Stability | The dihydrate product gradually turns pink on standing in air and should be stored in a tightly stoppered bottle. | Proper storage is crucial to maintain the purity of the final product. | orgsyn.org |

| Dehydration | Water of crystallization can be removed by heating at 120–150°C under reduced pressure. | Produces the anhydrous form, which has different physical properties (e.g., melting point). | orgsyn.org |

These findings from established laboratory procedures provide a solid foundation for the rational optimization and successful scale-up of this compound synthesis. orgsyn.orgresearchgate.net

Molecular Architecture and Conformational Analysis of Alloxantin Dihydrate

Pyrimidine (B1678525) Derivative Framework Analysis

Alloxantin (B145670) dihydrate is classified as a pyrimidine derivative. ontosight.aimdpi.com The core of its structure is a bipyrimidine framework, meaning it is composed of two linked pyrimidine rings. ontosight.ai Pyrimidine itself is a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. Pyrimidine derivatives are a broad class of compounds that have been extensively studied for their diverse chemical and biological properties. ontosight.ai

The structure of alloxantin dihydrate features hydroxyl (-OH) groups at the 5 and 5' positions of the bipyrimidine core and keto (=O) groups at various other positions around the rings. ontosight.ai This specific arrangement of functional groups, including multiple carbonyl and hydroxyl moieties, contributes significantly to the molecule's reactivity and its ability to form various intermolecular interactions. evitachem.com The pyrimidine framework, with its electron-rich and planar nature, facilitates interactions such as hydrogen bonding and π–π stacking. mdpi.com

Table 1: Key Structural Features of the Pyrimidine Framework in this compound

| Feature | Description |

| Core Structure | Bipyrimidine (two linked pyrimidine rings) ontosight.ai |

| Key Functional Groups | Hydroxyl (-OH) groups, Keto (=O) groups ontosight.ai |

| Classification | Nitrogen-containing heterocycle evitachem.com |

Dimeric Structural Characteristics

Alloxantin is inherently a dimeric molecule, formed from the combination of alloxan (B1665706) and dialuric acid. sciepub.comwikipedia.org This dimeric nature is a defining characteristic of its molecular architecture. The two pyrimidine-based units are linked together, creating a larger, more complex structure.

The specific linkage between the two monomeric units in alloxantin results in a molecule with a distinct three-dimensional shape. This shape is not static but can be influenced by various factors, including the surrounding environment. The study of the spatial arrangement of atoms in a molecule and the energetics of different arrangements is known as conformational analysis. lumenlearning.comlibretexts.org In the solid state, molecules often pack in specific arrangements, and dimeric structures can form motifs like chains or rings through intermolecular forces. harvard.edu

Table 2: Dimeric Properties of Alloxantin

| Property | Description |

| Composition | Formed from alloxan and dialuric acid sciepub.comwikipedia.org |

| Structural Motif | A molecule composed of two pyrimidine-based subunits |

| Intermolecular Forces | Capable of forming hydrogen bonds and other non-covalent interactions |

Tautomeric Considerations and Equilibrium Studies

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in terms of the formal position of a hydrogen atom and a double bond. allen.in The different structures are known as tautomers. For molecules like this compound, which possess both keto and hydroxyl groups, keto-enol tautomerism is a significant consideration.

Alloxantin exists in equilibrium with its oxidized form, alloxan, and its reduced form, dialuric acid. evitachem.comwikipedia.org This redox equilibrium is a key aspect of its chemistry. The interconversion between these forms involves the transfer of protons and electrons. While the tetraketo form of related compounds like alloxan has been found to be the most stable in both gas and solution phases, the presence of different tautomeric forms can be influenced by the solvent and other environmental factors. researchgate.net The study of tautomeric equilibria provides insight into the reactivity and potential interactions of the molecule. zenodo.org

Hydration States and Their Influence on Molecular Conformation

The water molecules can form hydrogen bonds with the hydroxyl and carbonyl groups of the alloxantin molecule, as well as with each other. This extensive network of hydrogen bonds contributes to the stability of the crystalline solid. The hydration state can affect the physical properties of the compound, such as its solubility and melting point. ontosight.ai Furthermore, the interaction with water molecules can dictate the preferred conformation of the alloxantin molecule in the solid state, influencing the orientation of the two pyrimidine rings relative to each other. The removal or addition of water molecules can lead to different crystalline forms, a phenomenon known as polymorphism. harvard.edu Studies on similar hydrated molecules have shown that hydration can significantly stabilize the molecule. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Alloxantin Dihydrate

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of alloxantin (B145670) dihydrate is fundamental to its chemical character. It readily participates in oxidation and reduction reactions, a characteristic that underpins its biological and chemical applications. wikipedia.orgevitachem.com This reactivity stems from its ability to exist in equilibrium with its oxidized form, alloxan (B1665706), and its reduced form, dialuric acid. evitachem.com

Oxidation to Alloxan

Alloxantin dihydrate can be oxidized to alloxan. smolecule.com This transformation can be achieved using various oxidizing agents. For instance, treatment with fuming nitric acid or a slow oxidation with nitric acid at room temperature effectively converts alloxantin to alloxan. smolecule.com Another method involves the oxidation of alloxantin with potassium chlorate (B79027). orgsyn.org The reaction with fuming nitric acid is a vigorous process that results in the formation of alloxan tetrahydrate, which can then be dried to yield alloxan monohydrate. orgsyn.org

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product | Reference |

| Fuming Nitric Acid | Alloxan | smolecule.com |

| Nitric Acid (slow oxidation) | Alloxan | smolecule.com |

| Potassium Chlorate | Alloxan | orgsyn.org |

| Gamma Radiation | Alloxan | smolecule.com |

Reductive Pathways to Dialuric Acid and Related Species

This compound can be reduced to dialuric acid. wikipedia.org This reduction is a key step in its chemical transformations and can be accomplished using reducing agents like hydrogen sulfide (B99878). wikipedia.orgorgsyn.org The reduction process involves the conversion of alloxantin to dialuric acid, which possesses a reductone structure similar to ascorbic acid. wikipedia.org However, unlike ascorbic acid, both alloxan and dialuric acid exhibit strong pro-oxidant effects. wikipedia.org

The reduction of alloxan, a closely related compound, also provides insight into these pathways. Alloxan can undergo a one-electron reduction to form a stable radical anion or a two-electron reduction to yield dialuric acid. wikipedia.org This highlights the stepwise nature of the electron transfer processes in this chemical family.

Formation of Reactive Oxygen Species (ROS) via Cyclic Reactions with Dialuric Acid in the Presence of Thiols

A critical aspect of alloxantin's chemistry is its ability to generate reactive oxygen species (ROS) through a cyclic reaction involving its reduction product, dialuric acid, particularly in the presence of thiols like glutathione. wikipedia.orgsmolecule.com In this redox cycle, alloxan is reduced by thiols to dialuric acid. wikipedia.orgresearchgate.net Subsequently, the autoxidation of dialuric acid back to alloxan generates superoxide (B77818) radicals. evitachem.comresearchgate.net These superoxide radicals can then undergo dismutation to form hydrogen peroxide and highly reactive hydroxyl radicals. researchgate.net This cyclic process of reduction and autoxidation leads to the continuous production of ROS. wikipedia.orgresearchgate.net This reactivity with thiols is a key factor in the biological effects observed for alloxan and related compounds. wikipedia.orgcapes.gov.br

Complexation Reactions and Adduct Formation

Beyond its redox chemistry, this compound also engages in complexation reactions, forming colored adducts with certain metal ions.

Interaction with Molybdates and Colorimetric Reactions

Alloxantin reacts with molybdates to form a distinct deep yellowish-red colored complex. smolecule.com This colorimetric reaction has been utilized for the spectrophotometric determination of molybdenum, demonstrating a practical application of its complex-forming ability. smolecule.com The formation of colored complexes with metal ions is a characteristic feature of certain organic compounds, and in the case of alloxantin, it provides an analytical handle. Barium salts of alloxantin have also been reported. rsc.org

Reaction Intermediates and Reaction Pathways

The transformations of this compound involve various reactive intermediates that dictate the final products. The redox cycling between alloxan and dialuric acid proceeds through a one-electron intermediate, a semiquinone radical. wikipedia.org The formation of this radical species is a key step in the generation of reactive oxygen species. wikipedia.org

In the context of its reactions, free radicals are considered to be involved in the oxidation-reduction processes of alloxan, and it has been proposed that alloxantin itself can be formed by the dimerization of an alloxan radical. publish.csiro.au Electron spin resonance spectroscopy has detected the presence of free radicals in solutions of alloxan with reducing substances, providing evidence for these transient species. publish.csiro.au The study of these reactive intermediates is crucial for a comprehensive understanding of the reaction mechanisms of alloxantin and related compounds. nih.govlibretexts.org

Role in Multi-Step Organic Reaction Sequences

Mechanistic Aspects of Murexide (B42330) Formation from Alloxantin

The formation of murexide from alloxantin is a multi-step process that involves the decomposition of alloxantin and subsequent condensation reactions. chemeurope.comwikipedia.org Alloxantin itself is a molecular compound formed from alloxan and its reduced product, dialuric acid. researchgate.netsciepub.comchemeurope.com The mechanism hinges on the transformation of these components into the direct precursors of purpuric acid, which is the conjugate acid of murexide.

Detailed Research Findings:

The conversion of alloxantin to murexide is initiated by treatment with ammonia (B1221849), often by heating alloxantin in ammonia gas or digesting it with alcoholic ammonia. wikipedia.orgalfa-chemistry.com Mechanistic studies indicate that the direct precursors for the final condensation step are alloxan and uramil (B86671) (5-aminobarbituric acid). researchgate.netsciepub.com

The reaction sequence can be understood as follows:

Decomposition of Alloxantin: Alloxantin, being a hemiacetal of alloxan and dialuric acid, is in equilibrium with these two compounds. chemeurope.comwikipedia.org

Formation of Uramil: In the presence of ammonia, dialuric acid (derived from alloxantin) is converted to uramil. chemeurope.comwikipedia.org Although the precise mechanism can be complex, it involves the amination of the C5 position.

Liberation of Alloxan: Alloxan is also liberated during the course of the reaction as a component of the initial alloxantin complex. chemeurope.comwikipedia.org

Condensation Reaction: The key step is the condensation of the newly formed uramil with a molecule of alloxan. chemeurope.comwikipedia.org The amino group of uramil attacks a carbonyl group of alloxan, leading to the formation of an azomethine linkage and yielding purpuric acid. researchgate.netsciepub.com

Salt Formation: Finally, the acidic purpuric acid reacts with ammonia to form the characteristic purple ammonium (B1175870) salt, murexide. researchgate.netsciepub.com

Advanced Spectroscopic Characterization of Alloxantin Dihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Carbon-13 NMR (¹³C NMR) Spectral Investigations.researchgate.net

| Functional Group | Predicted ¹³C NMR Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 150-170 |

| C-N (pyrimidine ring) | 80-100 |

Elucidation of Solution-State Structures.

The study of molecules in solution provides insights into their dynamic behavior and conformations. NMR spectroscopy is a primary tool for determining solution-state structures. nih.govrsc.org For complex molecules, agreement between experimental NMR data and theoretical calculations is often achieved by considering population-weighted average conformers. nih.gov The conformations of glycosidic linkages and heterocyclic groups can vary significantly in solution. nih.gov Techniques like HMQC, transfer-NOESY, and saturation transfer difference NMR are employed to study the binding of molecules to proteins and other macromolecules in solution. nih.gov

Vibrational Spectroscopy.hmdb.ca

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure.

Infrared (IR) Absorption Spectroscopy for Structural Fingerprinting.nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. compoundchem.com The IR spectrum of alloxantin (B145670) dihydrate has been recorded using the KBr wafer technique. nih.gov This technique is a standard method for obtaining IR spectra of solid samples. researchgate.net The resulting spectrum displays characteristic absorption bands that correspond to the various functional groups present in the molecule, such as N-H, C=O, and O-H stretching and bending vibrations. sci-hub.se The presence of water of hydration is typically confirmed by broad absorption bands in the O-H stretching region, around 3500-3200 cm⁻¹. researchgate.netsci-hub.se

| Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| O-H Stretch (water of hydration) | 3500 - 3200 (broad) |

| N-H Stretch | 3400 - 3250 |

| C=O Stretch (carbonyl) | 1750 - 1650 |

| C-N Stretch | 1350 - 1000 |

Note: This table is based on general IR spectroscopy principles.

Raman Spectroscopy for Molecular Vibrations.hmdb.ca

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. spectroscopyonline.com It relies on the inelastic scattering of monochromatic light. nist.gov The Raman spectrum of alloxantin dihydrate has been obtained using FT-Raman spectroscopy. nih.gov This technique can be used to study the hydrogen bonding network within the crystal structure, including the interactions involving the water molecules. researchgate.net

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) |

| N-H Stretch | 3400 - 3250 |

| C=O Stretch (carbonyl) | 1750 - 1650 |

| Ring Vibrations | 1600 - 1400 |

Note: This table is based on general Raman spectroscopy principles.

Other Spectroscopic Methods for Structural Elucidation.mdpi.com

A comprehensive understanding of a molecule's structure often requires the application of multiple spectroscopic techniques in conjunction with computational methods. scribd.comresearchgate.net

The crystal structure of this compound has been determined, providing a solid-state picture of the molecule's conformation and intermolecular interactions. unlp.edu.arscirp.org This structural information is crucial for interpreting the data obtained from spectroscopic methods.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical spectra and predict molecular properties. rsc.org These calculations, when compared with experimental data, can provide a deeper understanding of the electronic structure and vibrational properties of the molecule. researchgate.netresearchgate.net

Other techniques that can be employed for structural characterization include mass spectrometry for determining the molecular weight and fragmentation patterns, and UV-Visible spectroscopy for studying electronic transitions. scribd.com

Crystallographic Analysis and Solid State Investigations of Alloxantin Dihydrate

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com Analysis of single-crystal XRD data has provided a detailed picture of the alloxantin (B145670) dihydrate structure. iucr.org

Early and definitive X-ray diffraction studies have established that alloxantin dihydrate crystallizes in the triclinic system. iucr.org This crystal system is characterized by the lowest symmetry, with unit cell axes of unequal length and angles that are not required to be 90°. iucr.org The space group was identified as Pī, which is a centrosymmetric space group in the triclinic system. iucr.org

The analysis yielded precise dimensions for the unit cell, which contains one molecule of alloxantin and two molecules of water (Z=1). iucr.org The determined parameters are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 6.691 Å |

| b | 6.864 Å |

| c | 7.284 Å |

| α | 67° 19' |

| β | 84° 10' |

| γ | 71° 10' |

The crystallographic investigation confirms that the molecular structure of alloxantin in the solid state conforms to the pinacol (B44631) formula, rather than a hemiacetal structure. iucr.org In the triclinic Pī lattice, the alloxantin molecules and the water molecules are arranged in a specific, repeating pattern. The primary intermolecular forces responsible for the molecular packing are hydrogen bonds. iucr.org

Determination of Crystal System and Unit Cell Parameters

Hydrogen Bonding Networks in the Solid State

A defining feature of the this compound crystal is the extensive network of hydrogen bonds. iucr.org These interactions are crucial for the stability of the crystal lattice. The two water molecules in the asymmetric unit are not merely occupying voids but are integral to the structure, participating in a system of hydrogen bonds that connect them to the parent alloxantin molecules. iucr.org

The oxygen and nitrogen atoms of the alloxantin molecule's carbonyl and amine groups serve as hydrogen bond acceptors and donors, respectively. The water molecules participate by donating hydrogen atoms to the carbonyl oxygens of alloxantin and accepting hydrogen atoms from the N-H groups. This creates a cohesive, three-dimensional structure that stabilizes the crystal. The refinement of the structure from diffraction data confirmed the presence of this linking system. iucr.org

Polymorphism and Crystallization Behavior

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. harvard.edu While polymorphism is a significant phenomenon in many pharmaceutical and organic compounds, including the related anhydrous alloxan (B1665706), specific polymorphic forms of this compound are not described in key crystallographic reports. iucr.orgdss.go.th The known crystal structure is the triclinic form obtained from aqueous solutions. iucr.orgscribd.com

The typical crystallization process involves the reduction of alloxan in an aqueous solution, from which this compound precipitates as glistening plates upon cooling. nih.gov The stability of this dihydrate form under these conditions suggests it is a thermodynamically favored product of crystallization from water.

Influence of Hydration on Crystal Structure

The incorporation of two water molecules per molecule of alloxantin has a profound influence on the crystal structure. This is evident when comparing the structure of this compound to that of anhydrous alloxan.

Anhydrous alloxan crystallizes in the orthorhombic system and its structure is characterized by the absence of hydrogen bonds, with molecules held together by other intermolecular forces. iucr.org In stark contrast, this compound crystallizes in the lower-symmetry triclinic system. iucr.org This change in crystal system is a direct consequence of the presence of water molecules.

The water molecules introduce a robust and extensive hydrogen-bonding network that becomes the dominant organizing force in the crystal lattice. iucr.org They act as molecular bridges, linking adjacent alloxantin molecules in a specific pattern that is not possible in the anhydrous state. This demonstrates that hydration is not a passive inclusion of solvent but an active factor in determining the symmetry, packing, and stability of the crystalline solid.

Computational Chemistry and Quantum Mechanical Investigations of Alloxantin Dihydrate

Electronic Structure Calculations (e.g., DFT, QM)

Detailed electronic structure calculations, such as those employing Density Functional Theory (DFT) or other quantum mechanical (QM) methods, specifically for Alloxantin (B145670) dihydrate are not extensively reported in the currently available scientific literature. While the crystal structure has been determined, further computational analyses of its electronic properties are sparse.

Geometry Optimization and Energetic Stability

The primary source of geometric information for Alloxantin dihydrate comes from X-ray crystallography rather than computational geometry optimization in various media. The crystal structure of this compound, C₈H₆N₄O₈·2H₂O, was determined and found to be in the triketopinacol configuration. iucr.org The crystal system is triclinic, with the space group P1. iucr.orgiucr.org

The molecule itself is notably distorted from planarity. iucr.org The two halves of the Alloxantin molecule are linked by a C(5)-C'(5) single bond with a length of approximately 1.547 Å. iucr.org The structure is stabilized by a comprehensive network of hydrogen bonds involving all electronegative atoms and the two water molecules of hydration. iucr.org This intricate hydrogen-bonding framework is a key feature of its stability in the crystalline state. iucr.org

While bond lengths and angles have been determined experimentally, reports on systematic computational geometry optimization and the energetic stability of different conformers or tautomers of this compound in the gas phase or in solution are not readily found in the reviewed literature.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.703 Å |

| b | 6.879 Å |

| c | 7.311 Å |

| α | 67° 5' |

| β | 83° 51' |

| γ | 71° 0' |

| C(5)-C'(5) Bond Length | 1.547 Å |

Source: iucr.org

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting HOMO-LUMO gap for this compound, is not detailed in the available scientific literature.

Molecular Dynamics Simulations and Conformational Searching

There are no specific molecular dynamics simulation studies or comprehensive conformational searches for this compound reported in the reviewed literature. Such studies would be valuable for understanding the dynamic behavior of the molecule in solution and for exploring its conformational landscape.

Reactivity Prediction and Mechanistic Modeling

While the general reactivity of this compound is known, particularly its role in redox reactions where it can dissociate into alloxan (B1665706) and dialuric acid, detailed mechanistic modeling based on computational methods is not widely available. evitachem.comwikipedia.org

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)

Quantitative predictions of global reactivity descriptors such as chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) for this compound, derived from computational calculations, are not reported in the surveyed literature.

Transition State Analysis and Activation Energy Barriers

Detailed transition state analyses and the calculation of activation energy barriers for reactions involving this compound are not present in the available scientific publications.

Crystal Structure Prediction and Validation

The prediction of the crystal structure of a molecule, armed only with its chemical diagram, represents a significant hurdle in the field of computational chemistry. This process, known as crystal structure prediction (CSP), involves a systematic search for the most thermodynamically stable arrangement of molecules in a crystal lattice. The complexity of this task arises from the vast number of possible packing arrangements and the subtle energetic differences between them. For a molecule like this compound, with its multiple hydrogen bond donors and acceptors, the challenge is particularly pronounced.

Computational approaches to CSP typically begin with the generation of a multitude of potential crystal structures. This is often achieved through methods that explore various packing motifs and molecular conformations. Following the generation of these candidate structures, their relative stabilities are assessed using quantum mechanical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose, as it provides a good balance between computational cost and accuracy in calculating lattice energies. For instance, in studies of the closely related compound alloxan, extensive systematic searches for possible crystal structures have been conducted, revealing that the experimentally observed packing corresponds to the lowest calculated lattice energy. researchgate.netresearchgate.net Such studies also investigate the stability of potential polymorphs, such as those with different hydrogen bonding networks, which are often found to be energetically less favorable. researchgate.netresearchgate.net

The validation of these computational predictions is a critical step and relies on the comparison with experimentally determined crystal structures. The primary technique for obtaining this experimental data is single-crystal X-ray diffraction. This method provides precise information about the unit cell dimensions, space group, and atomic coordinates within the crystal.

For this compound, the experimental crystal structure has been determined, providing the essential benchmark for any computational prediction. iucr.org The key crystallographic data are summarized in the table below.

Table 1: Experimental Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₈H₆N₄O₈·2H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.691 Å |

| b | 6.864 Å |

| c | 7.284 Å |

| α | 67° 19' |

| β | 84° 10' |

| γ | 71° 10' |

| Molecules per Unit Cell (Z) | 1 |

Source: IUCr Journals, 1960 iucr.org

In a hypothetical CSP study of this compound, a range of possible polymorphs would be generated and ranked by their calculated lattice energies. The results would typically be presented in a format similar to the table below, where the predicted structures are compared to the known experimental form.

Table 2: Hypothetical Crystal Structure Prediction Results for this compound

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Energy Relative to Most Stable (kJ/mol) | RMSD from Experimental Structure* |

|---|---|---|---|---|

| Form I (Predicted Global Minimum) | P1 | -350.2 | 0.0 | 0.15 Å |

| Form II | P-1 | -345.8 | 4.4 | N/A |

| Form III | P2₁/c | -342.1 | 8.1 | N/A |

| Anhydrous Form I | P2₁/c | -305.5 | 44.7 | N/A |

*Root-Mean-Square Deviation of atomic positions for a cluster of molecules compared to the experimental structure.

The ultimate goal of such a computational investigation would be to demonstrate that modern quantum mechanical methods can reliably identify the experimentally observed crystal structure of this compound as the most thermodynamically stable form.

Synthetic Applications and Chemical Industry Relevance of Alloxantin Dihydrate

Precursor in Fine Chemical and Organic Synthesis

Alloxantin (B145670) dihydrate is recognized as a useful preparatory intermediate in organic synthesis. frontiersin.org It is classified as a pyrimidine (B1678525) building block, highlighting its role in the construction of more complex molecules. sbq.org.br

A primary application of alloxantin dihydrate is as a direct precursor in the synthesis of alloxan (B1665706). Alloxan is prepared by treating alloxantin with an oxidizing agent like fuming nitric acid. nih.gov Detailed procedures for this conversion have been established; for instance, finely crystalline this compound can be treated with fuming nitric acid at a controlled temperature (50-60°C). lookchem.comorgsyn.org Following a vigorous reaction where oxides of nitrogen are evolved, the mixture is processed to yield alloxan monohydrate, with reported yields between 72% and 76%. lookchem.com Alloxantin itself can be synthesized through methods such as the oxidation of uric acid followed by reduction, or the condensation of alloxan with dialuric acid. orgsyn.org

Role in Dye Synthesis and Historical Chemical Production

Historically, alloxantin was a central compound in the production of the purple dye murexide (B42330), which is the ammonium (B1175870) salt of purpuric acid. wikipedia.orgresearchgate.netwikipedia.org The synthesis of murexide was discovered by Carl Wilhelm Scheele in 1776. wikipedia.org The process, often referred to as the murexide test for identifying uric acid, involves the oxidative degradation of uric acid with nitric acid to produce alloxantin. researchgate.net

Antimicrobial Properties and Potential as Chemical Agents

Alloxantin and its dihydrate form have been identified as chemical agents with notable antimicrobial properties, functioning as both fungicides and bactericides. nih.govsmolecule.com

Fungicidal Activity and Mechanisms

Alloxantin has demonstrated significant fungicidal activity against a range of fungi. nih.gov Laboratory studies have shown that a concentration of 60 parts per million (PPM) of alloxantin is effective at inhibiting the in vitro growth of several fungal species, including the significant plant pathogen Fusarium oxysporum, as well as Fusarium roseum, Rhizopus nigricans, and Rhizopus stolonifer. nih.govsmolecule.com

The precise mechanism of its fungicidal action is understood to stem from its ability to induce severe oxidative stress. nih.govsaw-leipzig.demdpi.com Alloxantin is a molecular complex of alloxan and its reduction product, dialuric acid. researchgate.net This pair can engage in a cyclic redox reaction within a biological system. nih.govsaw-leipzig.de In the presence of intracellular reducing agents, such as the thiol-containing peptide glutathione, alloxan is reduced to dialuric acid. nih.govscispace.com The subsequent autoxidation of dialuric acid generates a cascade of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govsaw-leipzig.de In a final step, often catalyzed by iron, these species can lead to the formation of highly reactive and damaging hydroxyl radicals (•OH). nih.gov This flood of ROS overwhelms the fungus's antioxidant defenses, causing widespread oxidative damage to critical cellular components like proteins, lipids, and nucleic acids, ultimately leading to cell death. frontiersin.orgmdpi.com

Table 1: Fungicidal Activity of Alloxantin

| Fungal Species | Inhibitory Concentration (in vitro) |

|---|---|

| Fusarium oxysporum | 60 PPM |

| Fusarium roseum | 60 PPM |

| Rhizopus nigricans | 60 PPM |

| Rhizopus stolonifer | 60 PPM |

Data sourced from a U.S. Patent cited in the Hazardous Substances Data Bank (HSDB). nih.gov

Bactericidal Activity and Mechanisms

This compound is also classified as a bactericide. nih.gov While specific bacterial targets are less detailed in available literature compared to its fungicidal targets, the underlying mechanism of action is believed to be the same.

The bactericidal effect is attributed to the generation of reactive oxygen species (ROS) and the resulting oxidative stress. nih.govsaw-leipzig.debiosynth.com The redox cycling between alloxan and dialuric acid, facilitated by bacterial intracellular thiols, produces superoxide radicals, hydrogen peroxide, and hydroxyl radicals. nih.govsaw-leipzig.de This process is highly toxic to bacterial cells, which, despite having defense mechanisms, can be overwhelmed by a high concentration of ROS. mdpi.com The oxidative damage inflicted upon essential biomolecules disrupts cellular processes, compromises membrane integrity, and damages DNA, leading to bacterial cell death. frontiersin.orgnih.gov This mechanism of inducing broad oxidative damage is a known pathway for various antimicrobial agents. mdpi.com

Analytical Method Development and Validation for Alloxantin Dihydrate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful separation capabilities essential for assessing the purity and determining the concentration of active substances. metwarebio.comjcdronline.org Techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed as stability-indicating assays due to their specificity and reliability. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the predominant technique for pharmaceutical analysis, valued for its high resolution, versatility, and applicability to a wide range of compounds. nih.govlabinsights.nl While specific, validated HPLC methods for Alloxantin (B145670) Dihydrate are not extensively detailed in publicly available literature, a reversed-phase HPLC (RP-HPLC) method is a highly suitable approach for its analysis. Such a method would typically involve a C18 or C8 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. chemmethod.com

A hypothetical RP-HPLC method for Alloxantin Dihydrate could be developed based on methodologies used for structurally related polar compounds. nih.govmdpi.com The method would focus on achieving adequate separation of Alloxantin from its potential impurities, such as alloxan (B1665706) and dialuric acid. evitachem.com Detection would likely be performed using a UV detector, as Alloxantin possesses chromophores that absorb in the UV region. evitachem.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar to moderately non-polar compounds. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Phosphate Buffer (pH 3.0) | Allows for the effective separation of polar analytes and related impurities. chemmethod.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. chemmethod.com |

| Detection Wavelength | UV at ~210 nm or 255 nm | Wavelengths where Alloxantin and its related compounds are expected to show absorbance. |

| Injection Volume | 20 µL | A typical volume for standard analytical HPLC. chemmethod.com |

| Column Temperature | 30 °C | Maintained temperature ensures reproducibility of retention times. mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

HPTLC is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and the ability to perform quantitative analysis. researchgate.net It is a rapid and cost-effective technique, particularly useful in the early stages of drug development for identifying impurities. jcdronline.orglcms.cz Analytical thin-layer chromatography has been used in reactions involving alloxantin, indicating its suitability for this technique. soton.ac.uk

An HPTLC method for this compound would involve applying the sample as a narrow band onto an HPTLC plate coated with silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase.

Table 2: Illustrative HPTLC Method Parameters for this compound

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254 | Standard stationary phase for separating moderately polar compounds. scholarsresearchlibrary.com |

| Mobile Phase | Toluene: Chloroform: Ethanol (in suitable ratios) | A solvent system that can be optimized to achieve good separation (Rf value). scholarsresearchlibrary.com |

| Application | Bandwise application using an automated applicator | Ensures precision and reproducibility. |

| Development | Ascending development in a twin-trough chamber saturated with mobile phase | Controlled chamber saturation is critical for reproducible results. researchgate.net |

| Detection | Densitometric scanning at 254 nm | Allows for quantification of the separated spots. scholarsresearchlibrary.com |

Spectroscopic Methods for Quantitative and Qualitative Analysis

Spectroscopic techniques are indispensable for both the qualitative identification and quantitative measurement of chemical substances. nih.gov For this compound, UV-Visible and Infrared (IR) spectroscopy are particularly relevant.

UV-Visible spectroscopy can be employed to study the redox behavior of Alloxantin and its equilibrium with related compounds like alloxan and dialuric acid. evitachem.com It serves as a simple and rapid method for quantitative analysis, provided there is no interference from excipients or impurities at the chosen wavelength.

Infrared (IR) spectroscopy is a powerful tool for structural elucidation. The IR spectrum of this compound provides information about its key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. evitachem.comnih.gov This information is critical for confirming the identity of the compound and for studying its crystalline structure. researchgate.net Fourier-Transform Infrared (FTIR) spectroscopy, often using techniques like KBr wafer or Attenuated Total Reflectance (ATR), can provide detailed spectral data. nih.gov

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. humanjournals.comijprajournal.com Impurities can arise from the manufacturing process (e.g., starting materials, by-products) or from the degradation of the substance over time. ijprajournal.comconicet.gov.ar

For this compound, potential process-related impurities include unreacted starting materials like uric acid, as well as related substances such as alloxan and dialuric acid, with which it can exist in equilibrium. evitachem.comsciepub.comnih.gov Alloxan itself can be synthesized from this compound, highlighting their close chemical relationship. orgsyn.org

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. researchgate.net These studies involve subjecting the drug substance to stress conditions more severe than those used for accelerated stability testing. researchgate.net

Table 3: Typical Forced Degradation Conditions for this compound

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, heated | Hydrolysis products, potential rearrangement. researchgate.net |

| Base Hydrolysis | 0.1 M NaOH, heated | Degradation via cleavage of the pyrimidine (B1678525) ring. researchgate.net |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation to alloxan or other related products. pharmtech.com |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) | Dehydration and other thermal decomposition products. researchgate.net |

| Photolytic Degradation | Exposure to UV/Visible light (ICH Q1B) | Photodegradation products. researchgate.net |

The degradation products generated would be separated and characterized using hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). nih.gov

Method Validation Protocols and Quality by Design (QbD) Principles in Chemical Analysis

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. youtube.comeuropa.eu Method validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the ICH Q2(R2) guideline. labmanager.comeuropa.eu

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. mdpi.com

A modern approach to method development is Analytical Quality by Design (AQbD) . nih.govbrjac.com.br AQbD is a systematic, risk-based approach that begins with predefined objectives and emphasizes understanding the method and the factors that influence its performance. lcms.czjapsonline.com Key elements of AQbD include defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs), and using risk assessment and experimental designs (like Design of Experiments, DoE) to establish a Method Operable Design Region (MODR). nih.govbrjac.com.brlcms.cz The outcome of an AQbD approach is a well-understood, robust analytical method that consistently delivers the intended performance. lcms.cz

Q & A

Q. How does this compound’s redox activity influence its role in oxidative stress models?

- Methodology : Expose cell cultures (e.g., HEK293) to alloxantin and measure ROS production via DCFH-DA fluorescence. Compare with controls using alloxan or dialuric acid to isolate mechanistic contributions .

Data Presentation & Reporting Standards

Q. What guidelines ensure reproducibility when publishing synthetic protocols for this compound?

Q. How should contradictory results in this compound studies be addressed in a manuscript?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.